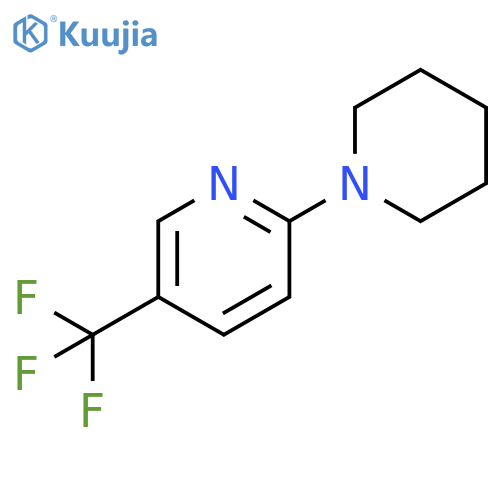

Cas no 132664-24-5 (2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)

132664-24-5 structure

商品名:2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

CAS番号:132664-24-5

MF:C11H13F3N2

メガワット:230.229532957077

MDL:MFCD00547912

CID:4588497

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-PIPERIDIN-1-YL-5-(TRIFLUOROMETHYL)PYRIDINE

- Pyridine, 2-(1-piperidinyl)-5-(trifluoromethyl)-

- 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

-

- MDL: MFCD00547912

- インチ: 1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2

- InChIKey: NPDBYABSGKQOKR-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCCCC2)=NC=C(C(F)(F)F)C=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB232485-250 mg |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |

132664-24-5 | 250mg |

€206.40 | 2023-06-22 | ||

| abcr | AB232485-500 mg |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |

132664-24-5 | 500mg |

€270.80 | 2023-06-22 | ||

| abcr | AB232485-2,5 g |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |

132664-24-5 | 2.52,5g |

€647.90 | 2023-06-22 | ||

| abcr | AB232485-500mg |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |

132664-24-5 | 500mg |

€270.80 | 2023-09-12 | ||

| Oakwood | -068523 |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |

132664-24-5 | 97% | 068523 |

$0.00 | 2023-09-15 | |

| abcr | AB232485-5g |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |

132664-24-5 | 5g |

€1166.00 | 2024-06-10 | ||

| Apollo Scientific | PC8992-100mg |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |

132664-24-5 | 95% | 100mg |

£108.00 | 2025-02-22 | |

| Matrix Scientific | 085187-1g |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine, 97% |

132664-24-5 | 97% | 1g |

$111.00 | 2023-09-08 | |

| Oakwood | 068523 |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine |

132664-24-5 | 97% | 068523 |

$0.00 | 2023-03-27 | |

| abcr | AB232485-2.52,5g |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine; . |

132664-24-5 | 2.52,5g |

€647.90 | 2023-09-12 |

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

132664-24-5 (2-Piperidin-1-yl-5-(trifluoromethyl)pyridine) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 57707-64-9(2-azidoacetonitrile)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:132664-24-5)2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

清らかである:99%/99%

はかる:1g/5g

価格 ($):194.0/691.0